molecular formula C9H16O2 B086954 1,5-Dioxaspiro[5.5]undecane CAS No. 180-93-8

1,5-Dioxaspiro[5.5]undecane

Cat. No. B086954
CAS RN: 180-93-8
M. Wt: 156.22 g/mol
InChI Key: LSDTWMHYCLFXBZ-UHFFFAOYSA-N
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Patent
US08101650B2

Procedure details

To a solution of cyclohexanone (32 ml, 0.31 mol) in dry dichloromethane (950 ml) were added successively 1,3-propanediol (33.5 ml, 0.46 mol), triethyl orthoformate (51.5 ml, 0.31 mol) and zirconium chloride (1.44 g, 6.18 mmol) with stirring, and the resulting mixture was stirred at room temperature under a nitrogen atmosphere for 1 hour. After stirring, ice-chilled 1N aqueous sodium hydroxide solution (1.5 l) was added to the reaction mixture with stirring, and the resulting mixture was extracted with dichloromethane. The extract was washed with water and dried over anhydrous sodium sulfate. After filtration, the solvent was removed in vacuo, and the residue was purified by reduced-pressure distillation to afford cyclohexanone trimethylene ketal (26.8 g, yield: 55%).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
33.5 mL
Type
reactant
Reaction Step One
Quantity
51.5 mL
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
catalyst
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8](O)[CH2:9][CH2:10][OH:11].C(OCC)(OCC)OCC.[OH-].[Na+]>ClCCl.[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]>[CH2:10]1[O:11][C:1]2([CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[O:7][CH2:8][CH2:9]1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
33.5 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
51.5 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
950 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.44 g
Type
catalyst
Smiles
[Cl-].[Zr+4].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature under a nitrogen atmosphere for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by reduced-pressure distillation

Outcomes

Product
Name
Type
product
Smiles
C1CCOC2(CCCCC2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 26.8 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.